Porphyrin precursor
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TPY-5628 involves the reaction of 3,4-diethylpyrrole with formaldehyde and 3-hydroxypropyl-3-methylpyrrole-2-carbaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of TPY-5628 can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
TPY-5628 undergoes various chemical reactions, including:
Oxidation: TPY-5628 can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrrole derivatives.
Reduction: Reduction of TPY-5628 can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: TPY-5628 can undergo substitution reactions with halogens or other electrophiles to form halogenated pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
TPY-5628 has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes involving pyrrole derivatives.
Medicine: Investigated for its potential use in the development of anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and photosensitizers
Mechanism of Action
The mechanism of action of TPY-5628 involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of anticancer research, TPY-5628 has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5,5’-((3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene))bis(4-(3-hydroxypropyl)-3-methyl-1H-pyrrole-2-carbaldehyde)
- 2,2’:6’,2’'-terpyridine
- 4’-substituted terpyridine ligands
Uniqueness
TPY-5628 stands out due to its unique structure, which allows it to form stable complexes with metal ions. This property makes it particularly valuable in the synthesis of biologically active molecules and in applications requiring high thermal stability and conductivity .
Properties
IUPAC Name |
5-[[3,4-diethyl-5-[[5-formyl-3-(3-hydroxypropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]methyl]-4-(3-hydroxypropyl)-3-methyl-1H-pyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O4/c1-5-19-20(6-2)24(14-26-22(10-8-12-33)18(4)28(16-35)31-26)29-23(19)13-25-21(9-7-11-32)17(3)27(15-34)30-25/h15-16,29-33H,5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOQNKMJLOLMHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1CC)CC2=C(C(=C(N2)C=O)C)CCCO)CC3=C(C(=C(N3)C=O)C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459675 | |
Record name | AGN-PC-004ZVA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149365-62-8 | |
Record name | AGN-PC-004ZVA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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